Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide
CAS No.: 65427-84-1
Cat. No.: VC18444323
Molecular Formula: C16H15N5O4
Molecular Weight: 341.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65427-84-1 |
|---|---|
| Molecular Formula | C16H15N5O4 |
| Molecular Weight | 341.32 g/mol |
| IUPAC Name | 4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium |
| Standard InChI | InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2 |
| Standard InChI Key | GXTLTVQBVDAYDT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NO[N+](=C4C=C3)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide is C₁₆H₁₅N₅O₄, with a molecular weight of 341.32 g/mol . Its IUPAC name, 4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium, reflects the compound’s intricate substituent arrangement. The benzofurazan core consists of a fused benzene and furazan ring (1,2,5-oxadiazole), while the piperazine moiety introduces a nitrogen-rich heterocycle that enhances molecular complexity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 65427-84-1 | |
| Molecular Formula | C₁₆H₁₅N₅O₄ | |
| Molecular Weight | 341.32 g/mol | |
| IUPAC Name | 4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium | |
| SMILES Notation | C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON+[O-])N+[O-] |
Structural Features and Electronic Properties
The compound’s structure integrates three critical functional groups:
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Nitro Group (NO₂): Positioned at C-4, this electron-withdrawing group polarizes the benzofurazan ring, enhancing electrophilic reactivity.
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Piperazinyl-Phenyl Substituent: The N-4 phenylpiperazine group introduces steric bulk and basicity, potentially influencing solubility and receptor interactions.
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Oxide Functionalization: The 1-oxide moiety modifies electron distribution across the furazan ring, affecting redox properties .
The interplay of these groups creates a molecule with significant dipole moments and hydrogen-bonding capacity, as evidenced by its computed InChIKey (GXTLTVQBVDAYDT-UHFFFAOYSA-N) .
Mutagenic and Toxicological Profile
Mutagenicity in Bacterial Systems
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide has demonstrated mutagenic activity in Salmonella typhimurium assays. At a dose of 50 µg/well, it induced frameshift mutations in strain TA98, with a mutagenicity index (MI) ≥ 2 . This aligns with the behavior of nitroaromatic compounds, where nitro groups often act as pro-mutagens following enzymatic reduction to reactive intermediates .
Table 2: Mutagenicity Data
Mechanistic Insights
The mutagenicity likely stems from the nitro group’s reduction to hydroxylamine or nitrenium ions, which form DNA adducts. Comparative studies on nitroimidazoles suggest that substituent positioning (e.g., nitro at C-4 vs. C-5) modulates genotoxic outcomes . For this compound, the C-4 nitro group and piperazinyl side chain may synergistically enhance DNA intercalation or alkylation potential.
Physicochemical Properties
Spectroscopic Characteristics
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UV-Vis Absorption: The conjugated benzofurazan system likely exhibits strong absorbance in the 300–400 nm range.
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NMR Signatures: Aromatic protons on the benzofurazan and phenyl rings would appear as complex multiplets in the δ 7.0–8.5 ppm region, while piperazine methylenes resonate near δ 2.5–3.5 ppm .
Research Applications and Implications
Toxicological Studies
As a confirmed mutagen, this compound serves as a model for studying:
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Structure-activity relationships (SAR) of nitroaromatic mutagens.
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Metabolic activation pathways involving nitroreductases.
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